
3-(azetidin-3-yloxy)-N-methylpropanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(azetidin-3-yloxy)-N-methylpropanamide is a compound that belongs to the class of azetidines, which are four-membered saturated heterocycles containing one nitrogen atom. Azetidines are known for their diverse biological activities and are used in various natural and synthetic products .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(azetidin-3-yloxy)-N-methylpropanamide typically involves the aza-Michael addition of NH-heterocycles with methyl 2-(azetidin-3-ylidene)acetates . The starting material, (N-Boc-azetidin-3-ylidene)acetate, is obtained from (N-Boc)azetidin-3-one through the DBU-catalyzed Horner–Wadsworth–Emmons reaction . This is followed by aza-Michael addition with NH-heterocycles to yield the target functionalized 3-substituted 3-(acetoxymethyl)azetidines .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general principles of large-scale organic synthesis, such as optimization of reaction conditions, use of efficient catalysts, and purification techniques, would apply.
Chemical Reactions Analysis
Types of Reactions
3-(azetidin-3-yloxy)-N-methylpropanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield amines or other reduced forms.
Substitution: The azetidine ring can participate in substitution reactions, where functional groups are replaced by others.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce amines .
Scientific Research Applications
3-(azetidin-3-yloxy)-N-methylpropanamide has several scientific research applications:
Mechanism of Action
The mechanism of action of 3-(azetidin-3-yloxy)-N-methylpropanamide involves its interaction with specific molecular targets and pathways. The azetidine ring is known to interact with biological molecules, potentially inhibiting or activating certain pathways . Detailed studies on its molecular targets and pathways are still ongoing.
Comparison with Similar Compounds
Similar Compounds
3-(azetidin-3-yloxy)pyridine: Similar in structure but contains a pyridine ring instead of a propanamide group.
4-(azetidin-3-yloxy)aniline: Contains an aniline group, differing in its chemical properties and applications.
Uniqueness
3-(azetidin-3-yloxy)-N-methylpropanamide is unique due to its specific structural features, which confer distinct chemical and biological properties. Its azetidine ring and propanamide group make it a versatile compound for various applications in research and industry .
Properties
Molecular Formula |
C7H14N2O2 |
|---|---|
Molecular Weight |
158.20 g/mol |
IUPAC Name |
3-(azetidin-3-yloxy)-N-methylpropanamide |
InChI |
InChI=1S/C7H14N2O2/c1-8-7(10)2-3-11-6-4-9-5-6/h6,9H,2-5H2,1H3,(H,8,10) |
InChI Key |
UUJYSDKMSFBAAW-UHFFFAOYSA-N |
Canonical SMILES |
CNC(=O)CCOC1CNC1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



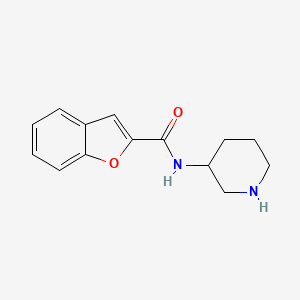
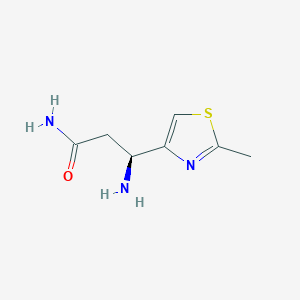


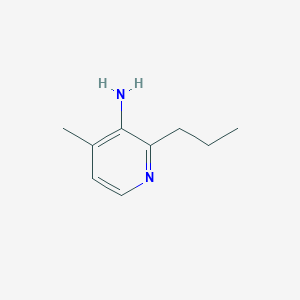
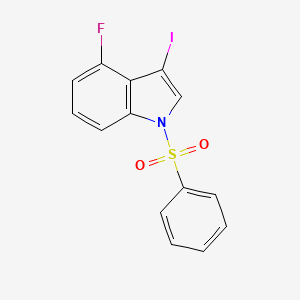
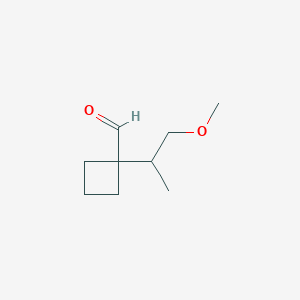
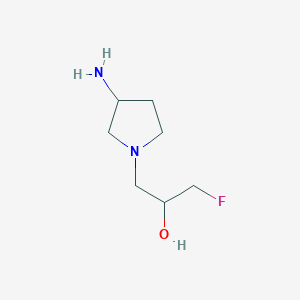

![[(1-Methyl-1H-pyrazol-5-yl)methyl][2-(thiophen-2-yl)ethyl]amine](/img/structure/B13313092.png)
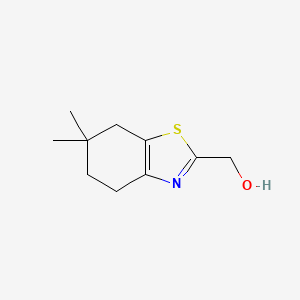
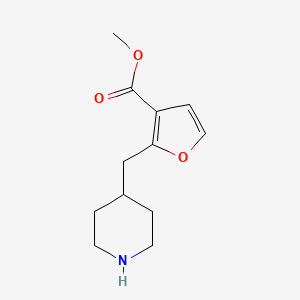
![3-fluoro-N-[1-(1,3-thiazol-2-yl)ethyl]aniline](/img/structure/B13313113.png)
